![molecular formula C23H20F3N3O3S B2398373 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 899941-00-5](/img/structure/B2398373.png)
2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20F3N3O3S and its molecular weight is 475.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is C23H22F3N3O3S, with a molecular weight of approximately 439.51 g/mol. The structure includes a benzofuro-pyrimidine core linked to a trifluoromethyl-substituted phenylacetamide , which enhances its biological activity through improved pharmacokinetic properties and increased interaction with biological targets .
- Kinase Inhibition : The benzofuro-pyrimidine moiety is known for its kinase inhibitory properties. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, similar to other compounds within this structural class .
- Electrophilic and Nucleophilic Activity : The presence of various functional groups allows the compound to participate in nucleophilic and electrophilic reactions, which can lead to interactions with critical biomolecules in cancer cells .
- Molecular Docking Studies : In silico docking studies have indicated that the trifluoromethyl group engages in strong interactions with enzyme residues, potentially enhancing the compound's inhibitory activity against targets like cyclooxygenase (COX) and lipoxygenases (LOX), which are implicated in inflammation and cancer .
Anticancer Properties
Research has shown that this compound exhibits notable cytotoxicity against various cancer cell lines, including:
These values indicate moderate to strong anticancer activity, warranting further investigation into its mechanism of action and potential clinical applications.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes related to cancer and neurodegenerative diseases:
Enzyme | IC50 (µM) | Activity |
---|---|---|
AChE (Acetylcholinesterase) | 19.2 | Moderate Inhibition |
BChE (Butyrylcholinesterase) | 13.2 | Moderate Inhibition |
COX-2 | Not specified | Moderate Activity |
LOX-5/15 | Not specified | Moderate Activity |
These findings suggest that the compound may have multi-targeted effects, contributing to both anticancer and neuroprotective activities .
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds:
- Study on Kinase Inhibitors : A study on triazoloquinazolinone derivatives demonstrated that modifications on the phenyl ring significantly enhanced binding affinity at target proteins, suggesting a similar approach could be beneficial for optimizing this compound .
- Cytotoxicity Assessment : Another study evaluated various benzofuran derivatives for their cytotoxic effects against breast cancer cell lines, providing a comparative framework for assessing the efficacy of this compound .
Propiedades
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O3S/c1-2-3-11-29-21(31)20-19(16-9-4-5-10-17(16)32-20)28-22(29)33-13-18(30)27-15-8-6-7-14(12-15)23(24,25)26/h4-10,12H,2-3,11,13H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAUMQILGURLRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.